Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is an organometallic compound with the chemical formula ([ (C_5H_5)Ru(CH_3CN)_3]PF_6). This compound features a ruthenium center coordinated to a cyclopentadienyl ligand and three acetonitrile molecules, with hexafluorophosphate as the counterion. It is widely used as a catalyst in various organic reactions due to its unique electronic and steric properties .
Mechanism of Action
Target of Action
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate, also known as MFCD02684569, is primarily used as a catalyst in organic synthesis . Its primary targets are the reactant molecules in the chemical reactions it catalyzes.
Mode of Action
This compound interacts with its targets by facilitating the formation of carbon-carbon (C-C) bonds and promoting cycloadditions . The cyclopentadienyl ligand (Cp) is bonded in an η5 manner to the Ru(II) center . This interaction results in changes to the reactant molecules, enabling the progression of the reaction.
Biochemical Pathways
As a catalyst, MFCD02684569 is involved in various biochemical pathways depending on the specific reaction it is catalyzing. It can facilitate regioselective and stereoselective dehydrative allylation of nucleophiles, O-H insertion and condensation reactions, hydrosilylation, decarboxylative allylic etherification, and Claisen rearrangement of unactivated allyl vinyl ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate typically involves the reaction of cyclopentadienylruthenium(II) chloride dimer with acetonitrile in the presence of a silver hexafluorophosphate. The reaction is carried out under an inert atmosphere to prevent oxidation of the ruthenium center. The general reaction scheme is as follows:
[ \text{[(C}_5\text{H}_5\text{)RuCl}_2\text{]} + 6 \text{CH}_3\text{CN} + 2 \text{AgPF}_6 \rightarrow 2 \text{[(C}_5\text{H}_5\text{)Ru(CH}_3\text{CN}_3\text{)]PF}_6 + 2 \text{AgCl} ]
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production would follow similar synthetic routes with optimizations for scale, such as continuous flow reactors to enhance yield and purity. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is involved in various types of reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.
Reduction: It is used in hydrogenation reactions to reduce alkenes and alkynes to alkanes.
Substitution: The acetonitrile ligands can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or hydrogen peroxide, often in the presence of a base.
Reduction: Hydrogen gas or hydride donors like sodium borohydride are typically used.
Substitution: Ligand exchange reactions often require mild heating and the presence of a coordinating solvent.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alkanes.
Substitution: Various substituted ruthenium complexes depending on the incoming ligand.
Scientific Research Applications
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, including hydrosilylation, allylation, and cycloaddition reactions.
Biology: The compound is explored for its potential in bioinorganic chemistry, particularly in the study of metal-protein interactions.
Medicine: Research is ongoing into its use in anticancer therapies, leveraging its ability to interact with DNA and proteins.
Comparison with Similar Compounds
- Pentamethylcyclopentadienyltris(acetonitrile)ruthenium(II) hexafluorophosphate
- Dichloro(p-cymene)ruthenium(II) dimer
- Bis(cyclopentadienyl)ruthenium(II)
Comparison: Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is unique due to its combination of cyclopentadienyl and acetonitrile ligands, which provide a balance of stability and reactivity. Compared to pentamethylcyclopentadienyl derivatives, it offers different steric and electronic properties, making it suitable for specific catalytic applications. The hexafluorophosphate counterion also enhances its solubility in polar solvents, which can be advantageous in certain reactions .
Properties
CAS No. |
80049-61-2 |
---|---|
Molecular Formula |
C11H14F6N3PRu |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
acetonitrile;cyclopenta-1,3-diene;ruthenium(2+);hexafluorophosphate |
InChI |
InChI=1S/C5H5.3C2H3N.F6P.Ru/c1-2-4-5-3-1;3*1-2-3;1-7(2,3,4,5)6;/h1-5H;3*1H3;;/q-1;;;;-1;+2 |
InChI Key |
MWTHSHMABYJQHQ-UHFFFAOYSA-N |
SMILES |
CC#N.CC#N.CC#N.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Ru+] |
Canonical SMILES |
CC#N.CC#N.CC#N.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.